molecular formula C10H14O B15211905 3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran

3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran

Katalognummer: B15211905
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: PGERSOCMRDCWLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran is an organic compound with the molecular formula C10H14O It is a derivative of benzofuran, characterized by the presence of two methyl groups at positions 3 and 5, and a tetrahydro ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 3,5-dimethylphenol with ethylene glycol in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants and catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups .

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran is unique due to its specific substitution pattern and tetrahydro ring structure. These features confer distinct chemical properties and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

3,5-dimethyl-4,5,6,7-tetrahydro-1-benzofuran

InChI

InChI=1S/C10H14O/c1-7-3-4-10-9(5-7)8(2)6-11-10/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

PGERSOCMRDCWLK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C(C1)C(=CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.